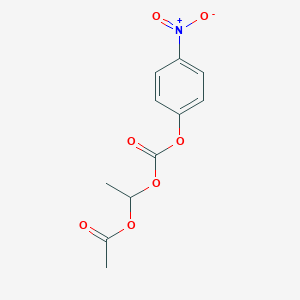

Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester

Descripción general

Descripción

“Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester” is a chemical compound with the molecular formula C11H11NO7 . It is also known by other names such as “1-(acetyloxy)ethyl 4-nitrophenyl carbonate” and "1-acetoxyethyl p-nitrophenyl carbonate" .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string:InChI=1S/C11H11NO7/c1-7(13)17-8(2)18-11(14)19-10-5-3-9(4-6-10)12(15)16/h3-6,8H,1-2H3 . The compound has a molecular weight of 269.21 g/mol . Physical And Chemical Properties Analysis

This compound has a molecular weight of 269.21 g/mol . It has a computed XLogP3-AA value of 2.3, which is a measure of its lipophilicity . The compound has 0 hydrogen bond donors and 7 hydrogen bond acceptors . It has a rotatable bond count of 6 . The topological polar surface area is 108 Ų . The compound has a heavy atom count of 19 .Aplicaciones Científicas De Investigación

Analytical Applications

Research has explored the determination of acidity constants of enolisable compounds, including Carbonic Acid, 1-(Acetyloxy)ethyl 4-Nitrophenyl Ester, by capillary electrophoresis (CE). This method has proven effective for a wide range of compounds, offering insights into the structure-activity relationships of molecules with acidic carbon atoms (Mofaddel et al., 2004).

Synthetic Chemistry

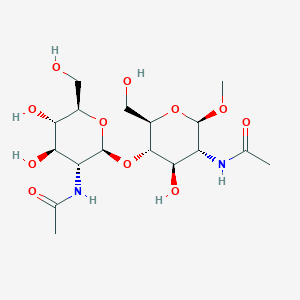

The compound has seen utility in synthetic chemistry, particularly as a hydroxyl protecting group. The (2-nitrophenyl)acetyl (NPAc) group, related to the structure of interest, has been used for protecting hydroxyl functions during synthetic processes. This group is selectively removable and does not interfere with common carbohydrate transformations, making it a versatile tool in organic synthesis (Daragics & Fügedi, 2010).

Molecular Interaction Studies

Studies have examined the properties of Carbonic Acid, 1-(Acetyloxy)ethyl 4-Nitrophenyl Ester, particularly focusing on molecular interactions. The compound's structure has facilitated the exploration of interactions within crystals, shedding light on the roles of functional groups and intermolecular forces in dictating molecular arrangements (Csöregh et al., 2004).

Enzyme and Catalysis Research

The compound has been part of research looking into enzyme behavior and catalysis. Its structure has been involved in studies related to esterase and phosphatase activity, providing a framework for understanding the substrate specificity and reaction mechanisms of various enzyme classes (Innocenti & Supuran, 2010).

Propiedades

IUPAC Name |

1-(4-nitrophenoxy)carbonyloxyethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO7/c1-7(13)17-8(2)18-11(14)19-10-5-3-9(4-6-10)12(15)16/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJRIWGEPQDLNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472486 | |

| Record name | 1-acetoxyethyl p-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester | |

CAS RN |

101623-68-1 | |

| Record name | 1-acetoxyethyl p-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-boronophenoxy)phenyl]boronic Acid](/img/structure/B90971.png)